molecular formula C15H21BrN2O3 B7063972 N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide

N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide

Cat. No.: B7063972
M. Wt: 357.24 g/mol
InChI Key: IQQMBQULKYASOG-UHFFFAOYSA-N
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Description

N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide is a complex organic compound that features a bromophenyl group, a hydroxypropyl chain, and a morpholine ring

Properties

IUPAC Name

N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-18-7-9-21-14(10-18)15(20)17-13(6-8-19)11-4-2-3-5-12(11)16/h2-5,13-14,19H,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQMBQULKYASOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=O)NC(CCO)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromobenzaldehyde with a suitable hydroxypropylamine under controlled conditions to form the intermediate. This intermediate is then reacted with 4-methylmorpholine-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxypropyl chain and morpholine ring can interact with polar and charged residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide
  • N-[1-(2-fluorophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide
  • N-[1-(2-iodophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide

Uniqueness

N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can enhance the compound’s binding affinity and specificity for certain molecular targets compared to its chloro, fluoro, and iodo analogs.

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